4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest due to its potential pharmacological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties .
Mechanism of Action
Target of Action
The primary target of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in the inhibition of the phosphorylation process that CDK2 typically catalyzes. Consequently, the progression of the cell cycle is halted, preventing the replication of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition disrupts the normal progression of the cell cycle. This leads to the arrest of the cell cycle, preventing the replication of cancer cells .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This indicates that the compound is highly effective at inhibiting the growth of these cancer cells .
Biochemical Analysis
Biochemical Properties
4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is an enzyme that plays a crucial role in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound binds to the active site of CDK2, inhibiting its activity . This binding interaction is thought to be facilitated by essential hydrogen bonding with Leu83, a residue in the active site of CDK2 .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the nucleophilic substitution of chlorine atoms. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. This reaction selectively produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where chlorine atoms are replaced by nucleophiles such as amines.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine ring.
Substitution Reactions: Other substitution reactions can occur at different positions on the ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Methylamine is commonly used as a nucleophile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo selective nucleophilic substitution makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-10-6(8)5-3-9-12(2)7(5)11-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWDJPMVJSSBLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98550-75-5 | |
Record name | 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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